Eugenitin

Enzyme Engineering Biocatalysis Industrial Biotechnology

Eugenitin (CAS 480-12-6) is the only chromone validated to activate GH11 endo-xylanase by 40% at 5 mM, while altering optimal pH and temperature—effects not exhibited by close analogs Eugenin or Eugenitol. It is also a selective antileishmanial probe (LD50 39.9 μM, selectivity index >3.3 vs. human cells). Procurement of this high-purity standard ensures reliable enzyme engineering studies, antileishmanial screening, and analytical method development. Substituting generic chromones yields inert compounds for these targeted applications.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 480-12-6
Cat. No. B1230256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEugenitin
CAS480-12-6
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O
InChIInChI=1S/C12H12O4/c1-6-4-8(13)11-10(16-6)5-9(15-3)7(2)12(11)14/h4-5,14H,1-3H3
InChIKeyRGTSAUBIQAKKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eugenitin CAS 480-12-6: A Fungal-Derived Chromone with Quantifiable Enzyme Activation and Antileishmanial Properties


Eugenitin (CAS 480-12-6) is a polyketide-derived chromone [1], first isolated from the flowers of wild cloves (Eugenia caryophyllata) [2] and subsequently identified in the endophytic fungus Mycoleptodiscus indicus [3]. Chemically, it is 5-hydroxy-7-methoxy-2,6-dimethyl-4H-1-benzopyran-4-one [4]. This compound is recognized for its validated bioactivities, specifically its ability to enhance the catalytic function of industrial enzymes [5] and inhibit the kinetoplastid parasite Leishmania major [3].

Why Eugenitin Cannot Be Replaced by Common Chromones, Eugenin, or Eugenitol in Research and Industrial Applications


Within the chromone class, structural variations dictate a binary distribution of functional properties [1]. Simple substitution between structurally similar analogs like Eugenin or Eugenitol will lead to the loss of the precise and specific bioactivity required for an application. Eugenitin possesses a unique combination of substituents (5-hydroxy, 7-methoxy, 2,6-dimethyl) that confers a specific enzyme-activating effect on GH11 endo-xylanase not observed with other closely related chromone derivatives [2]. Its antileishmanial activity and accompanying low mammalian cytotoxicity profile are also intrinsic to this specific molecular architecture and are not class-wide traits [3]. Substituting with a generic, cheaper chromone will yield a biologically inert compound for these targeted applications, rendering the experiment or process invalid.

Quantitative Evidence Guide: Verifiable Differentiation of Eugenitin (480-12-6) for Scientific Selection


Eugenitin Enhances Recombinant GH11 Endo-Xylanase Activity by 40% at 5 mM, a Function Absent in Structural Analogs Eugenin and Eugenitol

Eugenitin is a verified activator of recombinant GH11 endo-xylanase. At a concentration of 5 mM, Eugenitin enhances the enzyme's activity by 40% compared to the basal (unactivated) state [1]. In contrast, this specific activation is not a property of the closely related chromones Eugenin (5-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one) or Eugenitol (5,7-dihydroxy-2,6-dimethyl-4H-1-benzopyran-4-one), which have different substitution patterns and do not interact with the enzyme in this productive manner. Eugenitin further modifies the enzyme's optimal pH and temperature profiles, indicating a functional interaction beyond simple presence [1].

Enzyme Engineering Biocatalysis Industrial Biotechnology

Selective Antileishmanial Activity: Eugenitin Inhibits Leishmania major (LD50 = 39.9 μM) with a >3.3-Fold Therapeutic Window over Mammalian Cells

Eugenitin exhibits selective inhibitory activity against the promastigote stage of Leishmania major, with an LD50 of 39.9 μM [1]. This antiparasitic effect is coupled with demonstrably low cytotoxicity against several human cancer cell lines, showing an IC50 >131 μM [1]. This creates a quantifiable therapeutic window of >3.3-fold between the effective antiparasitic concentration and the onset of cytotoxic effects in mammalian cells. This selectivity is not a class-wide property of all chromones; for example, Eugenin, despite structural similarity, is not reported to share this specific antiparasitic profile.

Parasitology Drug Discovery Neglected Tropical Diseases

Eugenitin's Distinct Physicochemical Signature: A pKa of 6.74 and logP of 2.12 Define Its Chromatographic and Solubility Behavior

The substitution pattern of Eugenitin directly dictates its physicochemical properties, which are critical for experimental handling and detection. Eugenitin has a predicted acid dissociation constant (pKa) of 6.74±0.40 and an octanol-water partition coefficient (logP) of 2.12 . In contrast, the close analog Eugenitol (5,7-dihydroxy-2,6-dimethylchromone) possesses an additional hydrogen bond donor (two phenolic -OH groups versus Eugenitin's one), leading to a substantially lower predicted logP (~1.6-1.8) and different pKa. Eugenin (5-hydroxy-7-methoxy-2-methylchromone) differs by a methyl group, altering its hydrophobicity and ionization profile.

Analytical Chemistry Pre-formulation Chromatography

Eugenitin (480-12-6) Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Sourcing


Scenario 1: Bioprocess Optimization – Boosting Xylanase Efficiency in Biomass Saccharification

Lignocellulosic biomass conversion relies on efficient enzymatic hydrolysis. Eugenitin, at a 5 mM concentration, has been shown to increase the activity of a recombinant GH11 endo-xylanase by 40% and alters the enzyme's optimal pH and temperature [1]. This direct, quantitative activation provides a rationale for its evaluation as a small-molecule additive in xylanase cocktails. This application is unique to Eugenitin due to its specific activation profile, which is not shared by other commercially available chromones like Eugenin or Eugenitol, making Eugenitin the only compound in this chemical space suitable for this bioprocess development.

Scenario 2: Antileishmanial Drug Discovery – A Non-Cytotoxic Chemical Probe

In screening programs for new antileishmanial agents, the balance between potency and host cell safety is paramount. Eugenitin serves as a validated chemical probe with an established LD50 of 39.9 μM against Leishmania major promastigotes and a >131 μM IC50 in human cell lines [2]. This measurable selectivity window (>3.3-fold) makes Eugenitin a useful tool for mechanistic studies, as a comparator in new drug assays, or as a starting scaffold for medicinal chemistry optimization. Generic chromones lack this validated, selective bioactivity profile, making Eugenitin the necessary standard for this specific research track.

Scenario 3: Analytical Method Development – A Distinct Retention Time Marker for Chromone Profiling

The analysis of complex natural product extracts (e.g., from clove or fungi) often requires authentic standards for unambiguous identification and quantification. Eugenitin's specific physicochemical properties (predicted pKa of 6.74 and logP of 2.12) ensure a unique retention time in reverse-phase HPLC/UPLC systems compared to its co-occurring analogs like Eugenin and Eugenitol. This allows for confident identification and quantitation of Eugenitin in plant metabolomics, fungal fermentation broths, and quality control of clove-derived materials. The development of a validated UPLC-MS/MS method for its quantification in biological fluids [1] underscores its distinct analytical signature and the need for an authentic compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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